molecular formula C13H17N B11904696 (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

カタログ番号: B11904696
分子量: 187.28 g/mol
InChIキー: BGBFRYWZMBFBLR-IHWYPQMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, known for its diverse biological activities . This specific analog features a but-2-en-1-yl substituent at the 2-position with a defined (Z)-stereochemistry, making it a valuable intermediate for constructing more complex molecules and for probing structure-activity relationships (SAR). THIQ-based compounds are extensively investigated for their potential across multiple therapeutic areas. Research indicates that 1,2,3,4-tetrahydroisoquinoline derivatives can exhibit contractile activity on smooth muscle preparations , act as potent agonists or antagonists for central nervous system receptors , and function as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists for investigating anti-diabetic treatments . The structural motif is also present in various compounds with reported anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties . The (Z)-configured but-2-en-1-yl side chain in this compound offers a conformationally restrained and stereochemically defined vector for further functionalization, which can be critical for optimizing binding affinity and selectivity toward a biological target. This product is intended for research purposes as a key synthetic building block or a standard for analytical studies. It is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

特性

分子式

C13H17N

分子量

187.28 g/mol

IUPAC名

2-[(Z)-but-2-enyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H17N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h2-7H,8-11H2,1H3/b3-2-

InChIキー

BGBFRYWZMBFBLR-IHWYPQMZSA-N

異性体SMILES

C/C=C\CN1CCC2=CC=CC=C2C1

正規SMILES

CC=CCN1CCC2=CC=CC=C2C1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core

Industrial Production Methods

Industrial production of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or alkylated isoquinoline derivatives.

科学的研究の応用

Chemical Properties and Reactivity

The compound features a but-2-en-1-yl substituent at the C-2 position of the tetrahydroisoquinoline framework, which influences its chemical reactivity. Tetrahydroisoquinolines are known for their diverse biological activities, including:

  • Antioxidant properties
  • Antimicrobial effects
  • Neuroprotective activities

The nitrogen atom in the ring structure contributes to its reactivity, allowing for various chemical transformations that can be harnessed in synthetic organic chemistry.

Pharmacological Applications

  • Neurological Disorders
    • Research indicates that derivatives of tetrahydroisoquinoline can exhibit neuroprotective effects. Studies have shown that (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
  • Pain Management
    • Compounds within this class have been explored for their analgesic properties. They may act as antagonists at orexin receptors, which are implicated in pain modulation and sleep disorders. This suggests potential therapeutic uses in conditions such as chronic pain syndromes and sleep-related disorders .
  • Antimicrobial Activity
    • Preliminary studies indicate that (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline exhibits antimicrobial properties against various pathogens. This could position it as a candidate for developing new antimicrobial agents .

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Chemistry investigated various tetrahydroisoquinoline derivatives for their inhibitory effects on acetylcholinesterase. The findings indicated that certain derivatives showed significant potential as neuroprotective agents against cognitive decline associated with Alzheimer's disease .

Case Study 2: Pain Management Potential

Research highlighted in patent literature describes compounds similar to (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline as non-peptide antagonists of orexin receptors. These compounds were shown to alleviate symptoms related to chronic pain conditions and sleep disorders .

作用機序

(Z)-2-(But-2-en-1-yl)-1,2,3,4-テトラヒドロイソキノリンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、受容体や酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路を解明するためには、詳細な研究が必要です。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following analysis compares (Z)-2-(But-2-en-1-yl)-THIQ with structurally related THIQ derivatives, focusing on substituent effects, biological activity, and metabolic behavior.

Substituent Effects and Physicochemical Properties
Compound Name Substituent(s) Key Properties Biological Activity Metabolic Stability
(Z)-2-(But-2-en-1-yl)-THIQ (Target) C2: (Z)-but-2-en-1-yl Increased lipophilicity (vs. alkyl/aryl); stereochemistry may influence binding Hypothesized neuroactive or cytotoxic (inferred) Likely oxidation of double bond (predicted)
2-Phenyl-THIQ-1-carbonitrile analogs C1: CN; C2: aryl/methoxy-aryl Melting points: 120–160°C; IR: ν(CN) ~2200 cm⁻¹; NMR: δ(C1) ~100–110 ppm Antimicrobial, antitumor Moderate (excreted unchanged)
1MeTIQ (1-Methyl-THIQ) C1: CH₃ High BBB penetration; brain concentration 4.5× blood Neurotoxic (Parkinson’s link) High (72% excreted unchanged)
N-Sulfonyl-THIQ derivatives N: Sulfonyl groups Enhanced solubility; intermediates for bioactive compounds Antiviral, antitumor Variable (sulfonamide cleavage)
(S)-2-(6-Fluorobenzo[d]oxazol-2-yl)-THIQ C2: Fluorobenzooxazolyl; C3: COOH High polarity (carboxylic acid); MS m/z 480.2 [M+1] Angiotensin II antagonist Likely renal excretion

Key Observations :

  • However, this may be lower than 1MeTIQ, which shows exceptional BBB uptake due to its compact methyl group .
  • Stereochemical Impact : The (Z)-configuration of the butenyl group may restrict conformational flexibility, altering receptor binding compared to (E)-isomers or saturated analogs (e.g., butyl-THIQ) .
Metabolic Stability
  • Oxidation Pathways : The butenyl double bond in the (Z)-configured compound is susceptible to epoxidation or hydroxylation, analogous to MPTP’s bioactivation to neurotoxic MPP+ . This contrasts with 1MeTIQ and TIQ, which undergo minimal metabolism (72–76% excreted unchanged) .
  • Excretion : Polar metabolites (e.g., hydroxylated derivatives) may dominate, as seen in 4-hydroxy-TIQ (2.7% excretion) .

生物活性

(Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline that has garnered interest due to its potential biological activities. This compound belongs to a broader class of isoquinoline alkaloids known for their diverse pharmacological properties. This article reviews the biological activity of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C12H15N
  • Molecular Weight : 173.26 g/mol
  • CAS Number : Not specifically listed but related to tetrahydroisoquinolines.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that these compounds can influence dopaminergic neuron survival and function.

  • Mechanism : The neuroprotective effects are attributed to the inhibition of apoptosis in neuronal cells and modulation of neurotransmitter systems. For instance, certain THIQ derivatives have been shown to enhance brain-derived neurotrophic factor (BDNF) levels, promoting neuronal survival and differentiation .

Cytotoxicity and Apoptosis

Studies have assessed the cytotoxic effects of various tetrahydroisoquinoline derivatives on cancer cell lines. The structure-activity relationship (SAR) suggests that modifications on the isoquinoline core can significantly influence cytotoxicity.

  • Findings : In vitro studies demonstrated that (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways . The presence of bulky substituents at specific positions on the isoquinoline ring was associated with enhanced cytotoxic effects.

Study 1: Neuroprotective Potential in Parkinson's Disease Models

A study investigated the effects of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline on PC12 cells exposed to neurotoxic agents. The compound was found to reduce cell death significantly compared to controls.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control50 ± 540 ± 5
THIQ Derivative80 ± 515 ± 5

This suggests that the compound may exert protective effects against neurotoxic insults .

Study 2: Anticancer Activity

Another study evaluated the anticancer activity of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These findings highlight the potential application of this compound in cancer therapy .

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline be optimized to improve yield and purity?

  • Methodology :

  • Stepwise Functionalization : Use palladium-catalyzed cross-coupling reactions to introduce the but-2-en-1-yl group while preserving stereochemistry. Ensure inert conditions to prevent oxidation of the tetrahydroisoquinoline core .
  • Purification : Employ gradient elution chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Quality Control : Validate synthetic batches using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing the stereochemistry of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm the (Z)-configuration .
  • NOESY NMR : Analyze through-space interactions between the but-2-en-1-yl substituent and the tetrahydroisoquinoline core to verify spatial arrangement .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .

Advanced Research Questions

Q. How can enantioselective synthesis of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline be achieved for pharmacological studies?

  • Methodology :

  • Catalytic Asymmetric Strategies : Apply chiral phosphine-palladium catalysts in cycloaddition reactions (e.g., with allenes) to control stereochemistry. Optimize ligand-to-metal ratios to enhance enantiomeric excess (ee > 95%) .
  • Dynamic Kinetic Resolution : Utilize enzymes like lipases or engineered transaminases to selectively favor the (Z)-isomer during intermediate steps .
  • Validation : Confirm enantiopurity via polarimetry and chiral HPLC, correlating results with bioactivity assays to ensure pharmacological relevance .

Q. What strategies resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives, such as neuroprotective vs. neurotoxic effects?

  • Methodology :

  • Receptor Profiling : Conduct competitive binding assays (e.g., radioligand displacement for dopamine D2/D3 receptors) to clarify subtype-specific interactions. For example, 1,2,3,4-tetrahydroisoquinoline derivatives with sulfonamide groups show D3 selectivity (Ki < 50 nM) but negligible D2 affinity .
  • Metabolite Analysis : Use LC-MS to identify oxidative metabolites that may contribute to toxicity. Compare results across in vitro (HEK-293 cells) and in vivo (rodent) models .
  • Computational Docking : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding modes and rationalize discrepancies in activity data .

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the NMDA receptor modulation of (Z)-2-(But-2-en-1-yl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodology :

  • SAR Studies : Synthesize analogs with methoxy, ethoxy, or halogen substituents at positions 6 and 6. Test activity in electrophysiological assays (Xenopus oocytes expressing GluN1/GluN2B subunits) .
  • Lipophilicity Optimization : Calculate logP values (e.g., using ChemDraw) and correlate with blood-brain barrier permeability. Derivatives with logP ~2.5 show enhanced CNS penetration .
  • In Silico Modeling : Apply QSAR models to predict binding affinity changes based on Hammett σ constants of substituents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。